molecular formula C18H18N2O5S B3009059 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922005-03-6

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3009059
CAS No.: 922005-03-6
M. Wt: 374.41
InChI Key: QGMJAQOWZYBZPH-UHFFFAOYSA-N
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Description

The compound N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 1-methyl-2-oxo-tetrahydroquinoline core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a sulfonamide bridge. This structure combines two heterocyclic systems, which are often exploited in medicinal chemistry for their bioactivity, particularly in targeting enzymes or receptors involved in diseases such as cancer or viral infections .

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-20-15-5-3-13(10-12(15)2-7-18(20)21)19-26(22,23)14-4-6-16-17(11-14)25-9-8-24-16/h3-6,10-11,19H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMJAQOWZYBZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₃S
Molecular Weight344.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA strands, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.
  • Apoptotic Pathways : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). For example, a derivative achieved an IC50 value of 1.2 µM against MCF-7 cells .
  • Mechanisms of Action :
    • Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in MCF-7 cells.
    • Pro-apoptotic Effects : Indicators such as Caspase activation and changes in BAX/Bcl-2 ratios suggest that the compound promotes apoptosis .

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of related compounds within the same chemical class:

  • Broad-Spectrum Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi.

Study 1: Anticancer Efficacy

In a study focusing on the synthesis and biological evaluation of quinoline derivatives, it was found that certain modifications to the structure significantly enhanced anticancer properties. The most active derivative exhibited promising results in terms of cell viability reduction and apoptosis induction in vitro .

Study 2: Enzyme Interaction

Another investigation detailed how the sulfonamide group interacts with specific enzymes involved in cancer metabolism. The inhibition of these enzymes was linked to reduced tumor growth in xenograft models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Activity

The position and nature of substituents on the tetrahydroquinoline and benzodioxine rings critically influence reactivity and biological activity. For example:

  • Aryl/heteroaryl substituents: Derivatives with aryl groups at the 6-position of tetrahydroquinoline sulfonamides (e.g., compounds 47 and 48 in Table 3 of ) exhibit reduced reactivity compared to alkyl-substituted analogs. The target compound’s 1-methyl group likely enhances synthetic accessibility and metabolic stability relative to bulkier aryl groups .
  • Methoxyethyl vs. methyl groups: The compound N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () features a methoxyethyl substituent instead of a methyl group. This modification increases molecular weight (404.5 vs. ~391 for the target, estimated) and may alter solubility or target engagement .

Influence of Core Heterocyclic Modifications

  • Benzodioxine vs. pyridazinone cores: The compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () replaces the tetrahydroquinoline with a pyridazinone ring. This introduces additional hydrogen-bonding sites and increases molecular weight (443.5 vs.
  • Spiro-annulated systems : Compound 4f () incorporates a spiro-annulated cyclooctane ring, resulting in a complex architecture with a melting point of 191–193°C. Such modifications may hinder synthetic accessibility (yield: 36–61%) compared to the target compound’s simpler scaffold .

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